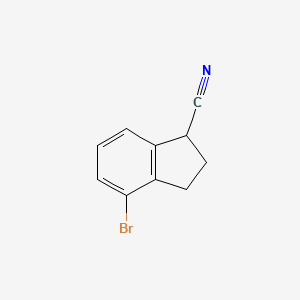
4-(1,1-Difluoroethyl)-2-fluorobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1-Difluoroethyl)-2-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a difluoroethyl group and a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction proceeds under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of 4-(1,1-Difluoroethyl)-2-fluorobenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the availability of 1,1-difluoroethyl chloride as a cheap and abundant industrial raw material makes this method economically viable .
化学反应分析
Types of Reactions
4-(1,1-Difluoroethyl)-2-fluorobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products Formed
Oxidation: 4-(1,1-Difluoroethyl)-2-fluorobenzoic acid.
Reduction: 4-(1,1-Difluoroethyl)-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(1,1-Difluoroethyl)-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique properties.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4-(1,1-Difluoroethyl)-2-fluorobenzaldehyde depends on its specific applicationThe difluoroethyl group can also impact the compound’s metabolic stability and bioavailability.
相似化合物的比较
Similar Compounds
Uniqueness
4-(1,1-Difluoroethyl)-2-fluorobenzaldehyde is unique due to the combination of the difluoroethyl group and the fluorine atom on the benzene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C9H7F3O |
|---|---|
分子量 |
188.15 g/mol |
IUPAC 名称 |
4-(1,1-difluoroethyl)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C9H7F3O/c1-9(11,12)7-3-2-6(5-13)8(10)4-7/h2-5H,1H3 |
InChI 键 |
OUCCFFBAXNFVMV-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=C(C=C1)C=O)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Tert-butyl octahydropyrrolo[2,3-b]pyrrole-1-carboxylate](/img/structure/B13615489.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-oxolan-2-yl]propanoic acid](/img/structure/B13615496.png)





